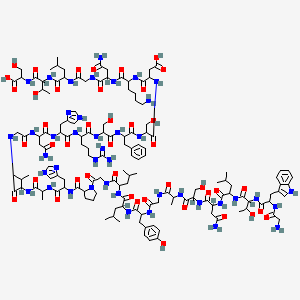
Ytterbium(III)sulfate
Descripción general
Descripción
Ytterbium(III) sulfate: is a chemical compound with the formula Yb₂(SO₄)₃. It is a salt of ytterbium and sulfuric acid. This compound is primarily used in research and has notable properties such as its solubility in water, which decreases with increasing temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ytterbium(III) sulfate can be synthesized by reacting ytterbium oxide (Yb₂O₃) with sulfuric acid (H₂SO₄). The reaction typically occurs under controlled conditions to ensure the complete dissolution of ytterbium oxide and the formation of ytterbium(III) sulfate.
Industrial Production Methods: Industrial production of ytterbium(III) sulfate involves similar methods but on a larger scale. The process includes the careful handling of raw materials and maintaining optimal reaction conditions to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Ytterbium(III) sulfate undergoes various chemical reactions, including:
Oxidation and Reduction: Ytterbium can exist in multiple oxidation states, primarily +2 and +3. The compound can participate in redox reactions where ytterbium transitions between these states.
Substitution Reactions: Ytterbium(III) sulfate can undergo substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can oxidize ytterbium(II) compounds to ytterbium(III).
Reduction: Reducing agents like hydrogen or zinc dust can reduce ytterbium(III) compounds to ytterbium(II).
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of ytterbium(II) compounds typically yields ytterbium(III) compounds, while reduction of ytterbium(III) compounds yields ytterbium(II) compounds .
Aplicaciones Científicas De Investigación
Chemistry: Ytterbium(III) sulfate is used in various chemical research applications, including the study of lanthanide chemistry and the development of new materials.
Biology and Medicine: Ytterbium(III) complexes have been explored for their luminescent properties, making them useful in biological imaging and medical diagnostics. These complexes can serve as near-infrared fluorophores for living cell imaging .
Industry: In industry, ytterbium(III) sulfate is used in the production of specialty alloys and as a source of ytterbium in various applications. It is also used in stress gauges to measure ground deformation during earthquakes .
Mecanismo De Acción
The mechanism of action of ytterbium(III) sulfate in its various applications involves its ability to interact with other molecules and ions. In biological imaging, for example, ytterbium(III) complexes emit near-infrared light upon excitation, allowing for high-resolution imaging of living cells. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the ytterbium(III) complex used .
Comparación Con Compuestos Similares
Ytterbium(III) chloride (YbCl₃): Used as a Lewis acid catalyst in organic synthesis.
Ytterbium(III) nitrate (Yb(NO₃)₃): Used in various chemical reactions and as a precursor for other ytterbium compounds.
Ytterbium(III) fluoride (YbF₃): Used in dental applications and as an X-ray contrast agent.
Uniqueness: Ytterbium(III) sulfate is unique due to its specific solubility properties and its use in research applications. Its ability to form stable complexes with various ligands makes it valuable in scientific research, particularly in the fields of chemistry and biology.
Propiedades
IUPAC Name |
sulfuric acid;ytterbium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Yb/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSAVKCEHVNUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Yb].[Yb] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6O12S3Yb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 4-methyl-8-[[3-(3-methyl-4-prop-2-enoxy-phenyl)-1-phenyl-pyrazol-4-yl]methylidene]-2-(4-methylsulfanylphenyl)-9-oxo-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate](/img/structure/B8083109.png)
![(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B8083113.png)

![2-[[(2S,4R)-4-hydroxypyrrolidin-1-ium-2-carbonyl]amino]acetate](/img/structure/B8083129.png)










